molecular formula C10H12N2O2 B2924557 8-amino-4,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1268034-92-9

8-amino-4,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2924557
CAS No.: 1268034-92-9
M. Wt: 192.218
InChI Key: PWLOMHNCJLQOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-amino-4,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes an amino group, two methyl groups, and a benzoxazine ring

Mechanism of Action

Target of Action

The primary targets of the compound “8-amino-4,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” are currently unknown. This compound is a derivative of benzoxazine , a class of compounds known for their diverse biological activities.

Mode of Action

The mode of action of “this compound” is not well-documented. As a benzoxazine derivative, it may share some of the biological activities common to this class of compounds. For instance, some benzoxazines are known to interact with various enzymes and receptors, leading to changes in cellular processes . .

Biochemical Pathways

Benzoxazines, in general, are involved in a wide range of biological activities, suggesting that they may affect multiple pathways . .

Result of Action

The molecular and cellular effects of “this compound” are not well-documented. Given its structural similarity to other benzoxazines, it may exhibit a range of biological activities. Some benzoxazines are known to have antifungal and anti-Candida activities . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-4,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,6-dimethylphenol with chloroacetic acid in the presence of a base, followed by cyclization to form the benzoxazine ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8-amino-4,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzoxazines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-amino-4,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-amino-4,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-amino-4,6-dimethyl-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-6-3-7(11)10-8(4-6)12(2)9(13)5-14-10/h3-4H,5,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLOMHNCJLQOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=O)CO2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.